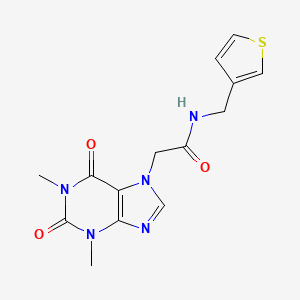
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound known for its multifaceted roles in scientific research and industrial applications. It is a derivative of purine and thienylmethyl acetamide, combining these two distinct chemical structures into one molecule with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide typically begins with the preparation of the purine and thienylmethyl acetamide precursors.
Purine Precursor Synthesis
This involves the formation of 1,3-dimethyl-2,6-dioxopurine. A common starting material is xanthine, which undergoes methylation using methyl iodide in the presence of a base like potassium carbonate.
Thienylmethyl Acetamide Precursor Synthesis
This involves the synthesis of 3-thiophenemethylamine followed by its acylation with acetic anhydride or acetyl chloride under anhydrous conditions.
Coupling Reaction
The final compound is synthesized through a nucleophilic substitution reaction where the purine derivative reacts with the thienylmethyl acetamide under conditions that facilitate the formation of the target compound.
Industrial Production Methods
The industrial scale-up of this synthesis would involve optimization of each step to ensure high yield and purity, often incorporating continuous flow reactions to enhance efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
The compound can undergo oxidation at the thiophene moiety, resulting in sulfoxide or sulfone derivatives under specific conditions.
Reduction
The carbonyl groups within the purine structure can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution
The acetamide group can be substituted under nucleophilic or electrophilic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl halides, bases or acids depending on the specific substitution.
Major Products Formed
Sulfoxide and sulfone derivatives (oxidation)
Hydroxy derivatives (reduction)
Substituted acetamides (substitution)
Aplicaciones Científicas De Investigación
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide has been investigated for various applications:
Chemistry: : As a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : As a biochemical probe to study enzymatic interactions and protein binding due to its purine structure.
Medicine: : Potential therapeutic agent for its anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
Molecular Targets and Pathways
The compound’s effects are largely determined by its interaction with specific proteins and enzymes:
Purine Pathway: : It may act as an inhibitor of enzymes like xanthine oxidase, impacting the purine metabolism pathway.
Thiophene Moiety: : This part of the molecule might interact with various biomolecules, facilitating or inhibiting biochemical processes.
Comparación Con Compuestos Similares
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combined structure of purine and thienylmethyl acetamide, setting it apart from other purine derivatives or thiophene compounds alone.
Similar Compounds
2,6-dioxopurine derivatives
Thiophenemethylamine derivatives
N-methylacetamide derivatives
Each of these similar compounds lacks the dual functionality present in the target compound, underscoring its distinctive properties.
This should give you a comprehensive look at this fascinating compound! What else can I intrigue you with?
Propiedades
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-17-12-11(13(21)18(2)14(17)22)19(8-16-12)6-10(20)15-5-9-3-4-23-7-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDFGFLVFLCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/new.no-structure.jpg)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)
![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356201.png)
![N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2356202.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2356204.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)

![N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2356208.png)
